molecular formula C9H8Br2N2O3 B1252190 (-)-Longamide B

(-)-Longamide B

Cat. No.: B1252190
M. Wt: 351.98 g/mol
InChI Key: DRDCMECERMJRNR-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Longamide B is a natural product found in Agelas dispar with data available.

Scientific Research Applications

  • Cytotoxic Activities in Cancer Research :

    • The synthesis of longamide B and its derivatives has been explored for potential antitumor activities. Studies have shown cytotoxicities of these compounds against human lung adenocarcinoma and prostate cancer cells. An analogue of longamide B demonstrated comparable cytotoxic activity to its natural parent compound (Zhao et al., 2016).
  • Role in Cancer Therapy as IDO1 Inhibitors :

    • Longamide B and its derivatives have been identified as novel inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer therapy. This discovery is significant as IDO1 plays a critical role in the capacity of tumor cells to evade the immune system. The thioamide derivative of longamide B showed higher IDO1 inhibitory activity than longamide B itself (Shiokawa et al., 2016).
  • Antimicrobial and Antifungal Properties :

    • Longamide B has been identified in marine sponges like Agelas dispar, where it exhibits antimicrobial activities. This highlights its potential use in developing new antimicrobial agents (Cafieri et al., 1998).
    • Additionally, studies have found that certain enantiomers of longamide B and its derivatives exhibit effective antifungal activity against Candida albicans, suggesting potential applications in antifungal therapies (Zhu et al., 2016).
  • Synthesis and Structural Studies :

    • The efficient synthesis of longamide B and its structural analogues has been a subject of study. This research is crucial for understanding its chemical properties and potential for modification in pharmaceutical applications (Shiokawa et al., 2015).
  • Potential as Anti-Protozoal Agents :

    • Longamide B has been evaluated for its efficacy against various protozoan parasites, including Trypanosoma species and Leishmania donovani. These studies are paving the way for new treatments against diseases with high morbidity and mortality (Scala et al., 2010).

Properties

Molecular Formula

C9H8Br2N2O3

Molecular Weight

351.98 g/mol

IUPAC Name

2-[(4S)-6,7-dibromo-1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl]acetic acid

InChI

InChI=1S/C9H8Br2N2O3/c10-5-2-6-9(16)12-3-4(1-7(14)15)13(6)8(5)11/h2,4H,1,3H2,(H,12,16)(H,14,15)/t4-/m0/s1

InChI Key

DRDCMECERMJRNR-BYPYZUCNSA-N

Isomeric SMILES

C1[C@@H](N2C(=CC(=C2Br)Br)C(=O)N1)CC(=O)O

Canonical SMILES

C1C(N2C(=CC(=C2Br)Br)C(=O)N1)CC(=O)O

Synonyms

longamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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